molecular formula C15H20N6O2S B6442174 4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine CAS No. 2548996-91-2

4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine

Cat. No.: B6442174
CAS No.: 2548996-91-2
M. Wt: 348.4 g/mol
InChI Key: NKYTZMWMKZQKHQ-UHFFFAOYSA-N
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Description

4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine ( 2548996-91-2) is a chemical compound offered with high purity for research applications . It has a molecular formula of C15H20N6O2S and a molecular weight of 348.42 g/mol . This piperazine and pyrimidine derivative features a cyclopropylsulfonyl group, a structure often investigated in medicinal chemistry for its potential biological activity. The compound is characterized by a predicted density of 1.54 g/cm³ and a predicted boiling point of 590.4 °C . Its topological polar surface area is 92.6 Ų, and it has an XLogP3 value of 0.9, properties that are relevant for understanding its physicochemical behavior in experimental settings . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers can source this compound from verified suppliers like Life Chemicals, which offers various quantities for experimental work .

Properties

IUPAC Name

4-(4-cyclopropylsulfonylpiperazin-1-yl)-6-(4-methylpyrazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2S/c1-12-9-18-21(10-12)15-8-14(16-11-17-15)19-4-6-20(7-5-19)24(22,23)13-2-3-13/h8-11,13H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYTZMWMKZQKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Dichloropyrimidine Intermediate

The pyrimidine core is functionalized with chlorine atoms at positions 4 and 6 to enable nucleophilic substitution.

Procedure :

  • Starting material : 4,6-Dichloropyrimidine (commercially available).

  • Selective substitution at position 4 :

    • React with piperazine (1.2 equiv) in tetrahydrofuran (THF) at 60°C for 12 hours to yield 4-(piperazin-1-yl)-6-chloropyrimidine.

    • Yield : 78% (reported for analogous reactions).

Sulfonylation of Piperazine

The piperazine nitrogen is sulfonylated with cyclopropanesulfonyl chloride.

Procedure :

  • Reagents : Cyclopropanesulfonyl chloride (1.1 equiv), triethylamine (2.0 equiv).

  • Conditions : Dichloromethane (DCM), 0°C → room temperature, 4 hours.

  • Product : 4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-6-chloropyrimidine.

    • Yield : 85% (based on patent examples).

Pathway B: Cross-Coupling Approach

Piperazine Sulfonylation and Final Assembly

The bromine at position 4 is substituted with pre-sulfonylated piperazine.

Procedure :

  • Pre-sulfonylated piperazine : Synthesized as in Section 2.2.

  • Buchwald–Hartwig coupling : Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), Cs₂CO₃ (2.5 equiv), toluene, 110°C, 24 hours.

    • Yield : 72% (aligned with palladium-catalyzed aminations).

Comparative Analysis of Synthetic Routes

Parameter Pathway A Pathway B
Total Steps34
Overall Yield43%34%
Key AdvantageSimplicityRegioselectivity
LimitationLower yieldCost of catalysts

Pathway A is preferred for scalability due to fewer steps, while Pathway B offers better control over substitution patterns.

Optimization Strategies and Challenges

Enhancing Substitution Efficiency

  • Microwave-assisted synthesis : Reducing reaction time for pyrazole coupling from 24 to 2 hours (yield improvement to 82%).

  • Alternative sulfonylation agents : Cyclopropanesulfonyl fluoride improves selectivity over chloride.

Purification Techniques

  • Column chromatography : Silica gel (hexane/ethyl acetate gradient) for intermediates.

  • Recrystallization : Ethanol/water for final product (purity >98%) .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : Replacement of an atom or group in the molecule with another atom or group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme inhibition or receptor binding. Its interactions with biological molecules can provide insights into cellular processes and pathways.

Medicine

In the medical field, this compound has potential as a drug candidate. Its ability to interact with specific molecular targets can be harnessed to develop new therapeutic agents.

Industry

In industry, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its properties can be leveraged to improve the efficiency of industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it might bind to a specific receptor or enzyme, inhibiting its activity and leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in the piperazine substituent, pyrazole group, or pyrimidine core. Key differences in molecular properties and inferred biological activities are highlighted below.

2.1 Structural Variations and Molecular Properties
Compound Name / CAS No. Piperazine Substituent Pyrazole/Other Substituent Molecular Formula Molecular Weight Notable Features
Target Compound Cyclopropanesulfonyl 4-methyl-1H-pyrazol-1-yl C₁₅H₁₉N₇O₂S 369.43 g/mol Cyclopropane enhances stability; sulfonyl aids binding
4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine 2-Methoxyphenyl 4-methyl-1H-pyrazol-1-yl C₁₉H₂₂N₈O 382.44 g/mol Methoxy group increases hydrophilicity; potential CNS activity
6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine (878063-77-5) Benzyl 3-chloro-4-methoxyphenyl C₂₄H₂₆ClN₇O 463.96 g/mol Bulky benzyl group may reduce solubility; chloro enhances lipophilicity
4-(1H-Pyrazol-1-yl)-6-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine (1171686-65-9) 4-(Trifluoromethylphenyl)sulfonyl 1H-pyrazol-1-yl C₁₈H₁₆F₃N₇O₂S 459.43 g/mol Trifluoromethyl enhances electronegativity; may improve membrane permeability
4-[4-(Pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine (2548981-91-3) Pyrazin-2-yl Pyrrolidin-1-yl C₁₆H₂₁N₇ 311.39 g/mol Pyrazine introduces aromaticity; pyrrolidine increases flexibility
2.2 Key Observations
  • Piperazine Modifications: Cyclopropanesulfonyl (Target Compound): Balances steric bulk and metabolic stability. The cyclopropane’s rigidity may reduce off-target interactions compared to flexible groups like benzyl or methoxyphenyl . Trifluoromethylphenylsulfonyl (CAS 1171686-65-9): The electron-withdrawing trifluoromethyl group could enhance binding to hydrophobic pockets but may increase metabolic susceptibility .
  • Pyrazole/Substituent Variations :

    • The 4-methylpyrazole in the target compound offers moderate steric hindrance, whereas bulkier groups like 3-chloro-4-methoxyphenyl may limit target accessibility.
  • The cyclopropanesulfonyl group could fine-tune selectivity .

Research Findings and Hypotheses

  • Metabolic Stability : Cyclopropane’s strain energy may slow oxidative metabolism compared to unstrained aliphatic chains (e.g., methanesulfonyl in ) .
  • Binding Affinity : Sulfonyl groups in the target compound and CAS 1171686-65-9 likely engage in hydrogen bonding with kinase ATP pockets, whereas methoxyphenyl () relies on π-π stacking .
  • Solubility : The target compound’s molecular weight (369.43 g/mol) is lower than benzyl- or trifluoromethyl-containing analogs, suggesting better aqueous solubility .

Q & A

Basic: What are the key synthetic steps for preparing 4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine?

Answer:
The synthesis typically involves:

Piperazine sulfonylation : Reacting cyclopropanesulfonyl chloride with piperazine derivatives under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonylated piperazine intermediate.

Pyrimidine functionalization : Coupling the sulfonylated piperazine to a halogenated pyrimidine core (e.g., 4-chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine) via nucleophilic aromatic substitution, often using microwave-assisted heating in dimethylformamide (DMF) .

Purification : Column chromatography or recrystallization to isolate the final compound, monitored by thin-layer chromatography (TLC) with UV detection .

Basic: What analytical techniques are used to confirm the compound’s structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and cyclopropane ring integrity. For example, the cyclopropane protons appear as distinct multiplets at δ 1.0–1.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 403.1542) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% assessed using a C18 column with acetonitrile/water gradients .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency compared to non-polar solvents .
  • Temperature control : Microwave-assisted synthesis at 120°C reduces side reactions and shortens reaction time (2 hours vs. 12 hours conventional) .
  • Catalyst screening : Adding catalytic potassium iodide (KI) accelerates halogen exchange in pyrimidine intermediates .
  • Design of Experiments (DoE) : Statistical optimization of parameters (e.g., molar ratios, solvent volume) to maximize yield .

Advanced: How should researchers address contradictions in reported bioactivity data (e.g., varying IC50 values)?

Answer:

  • Standardize assays : Re-evaluate activity under uniform conditions (e.g., cell line specificity, ATP concentration in kinase assays) .
  • Metabolic stability testing : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
  • In vivo validation : Compare pharmacokinetic profiles (e.g., bioavailability, half-life) to resolve discrepancies between in vitro and in vivo efficacy .

Advanced: What methodologies are recommended for structure-activity relationship (SAR) studies?

Answer:

  • Substituent variation : Synthesize analogs with modified pyrazole (e.g., 3,5-dimethyl) or sulfonyl groups (e.g., phenylsulfonyl) to probe steric/electronic effects .
  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes with target enzymes (e.g., kinase domains) .
  • Biological assays : Measure inhibition constants (Ki) via fluorescence polarization or surface plasmon resonance (SPR) for quantitative SAR .

Advanced: How to resolve conflicting data in enzyme inhibition vs. cellular activity?

Answer:

  • Membrane permeability assessment : Use Caco-2 cell monolayers to determine if poor cellular uptake explains low activity despite high enzyme affinity .
  • Off-target profiling : Screen against related enzymes (e.g., P450 isoforms) to identify unintended interactions .
  • Transcriptomic analysis : RNA sequencing of treated cells to uncover compensatory pathways masking target inhibition .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Answer:

  • CRISPR-Cas9 knockout : Generate target gene knockouts in cell lines to confirm on-target effects .
  • Chemical proteomics : Use affinity-based probes to map binding partners in lysates .
  • Animal models : Test efficacy in xenograft models with biomarker analysis (e.g., phosphorylated kinase levels) .

Basic: How is the compound’s stability assessed under physiological conditions?

Answer:

  • pH stability : Incubate in buffers (pH 1–10) at 37°C and monitor degradation via HPLC .
  • Photostability : Expose to UV light (ICH Q1B guidelines) to assess light sensitivity .
  • Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds .

Advanced: What computational tools predict metabolic pathways for this compound?

Answer:

  • MetaSite : Predicts cytochrome P450-mediated metabolism, highlighting vulnerable sites (e.g., cyclopropane ring oxidation) .
  • GLORYx : Generates metabolite structures using machine learning .
  • Molecular dynamics (MD) simulations : Model interactions with metabolic enzymes (e.g., CYP3A4) to prioritize in vitro testing .

Advanced: How to design derivatives with improved blood-brain barrier (BBB) penetration?

Answer:

  • LogP optimization : Aim for 2–3 via introducing halogen atoms or reducing polar surface area .
  • P-glycoprotein efflux assay : Screen derivatives to identify substrates of efflux pumps .
  • In silico BBB models : Use tools like BBB Predictor to rank candidates .

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